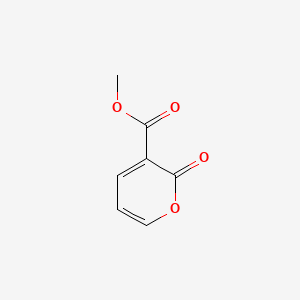

Methyl 2-oxo-2H-pyran-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-oxopyran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4/c1-10-6(8)5-3-2-4-11-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJVZWOMUTYNUCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=COC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40180653 | |

| Record name | Methyl 2-oxo-2H-pyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25991-27-9 | |

| Record name | 3-Carbomethoxy-2-pyrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25991-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-oxo-2H-pyran-3-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025991279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-oxo-2H-pyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-oxo-2H-pyran-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.074 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-oxo-2H-pyran-3-carboxylate

This guide provides a comprehensive overview of the synthetic pathways leading to methyl 2-oxo-2H-pyran-3-carboxylate, a valuable heterocyclic building block in organic and medicinal chemistry.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the core synthetic strategies, offering not just procedural steps but also the underlying mechanistic principles and practical insights to inform experimental design and optimization.

Introduction: The Significance of the 2-Oxo-2H-pyran Scaffold

The 2-oxo-2H-pyran (or α-pyrone) framework is a privileged scaffold found in numerous natural products and pharmacologically active molecules.[2][3] These compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] Methyl 2-oxo-2H-pyran-3-carboxylate, in particular, serves as a versatile intermediate for the synthesis of more complex molecular architectures due to its reactive diene system and ester functionality, making it a key player in the development of novel therapeutics.[1][2]

Core Synthetic Strategies: A Comparative Analysis

The synthesis of methyl 2-oxo-2H-pyran-3-carboxylate can be broadly approached through several key methodologies. The choice of a particular pathway is often dictated by the availability of starting materials, desired scale, and tolerance to specific reaction conditions. This guide will focus on the most prevalent and scientifically robust methods: the Von Pechmann condensation and strategies involving the Knoevenagel condensation.

The Von Pechmann Condensation Route: A Classic Approach

The Von Pechmann condensation is a traditional and reliable method for the synthesis of coumarins and, by extension, certain 2-oxo-2H-pyrans. While the classic Pechmann reaction involves the condensation of a phenol with a β-ketoester, a modification of this approach is applicable for the synthesis of pyran-2-ones from non-phenolic starting materials.

A notable example is the synthesis of coumalic acid from malic acid, which can then be esterified to yield methyl coumalate (an alternative name for methyl 2-oxo-2H-pyran-3-carboxylate).[6][7] This process typically involves strong acids like fuming sulfuric acid.[6]

Mechanistic Insights:

The reaction proceeds through the dehydration of malic acid to form formylacetic acid, which then undergoes self-condensation and cyclization under the strongly acidic conditions to yield coumalic acid. The subsequent esterification with methanol furnishes the desired product. The use of a strong dehydrating acid is crucial for promoting the necessary condensation and cyclization steps.

Generalized Workflow for Von Pechmann Style Synthesis:

Caption: Workflow for the synthesis of Methyl 2-oxo-2H-pyran-3-carboxylate via the Von Pechmann approach.

Experimental Protocol: Synthesis of Methyl Coumalate from Coumalic Acid [6]

This protocol outlines the esterification of coumalic acid, which can be prepared from malic acid.

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |

| Coumalic Acid | 140.08 | 50 g | 0.36 |

| Concentrated Sulfuric Acid | 98.08 | 139 mL | - |

| Methanol | 32.04 | 70 mL | - |

| Anhydrous Sodium Carbonate | 105.99 | As needed | - |

Procedure:

-

In a 500 mL round-bottom flask equipped with a thermometer, carefully add 139 mL of concentrated sulfuric acid.

-

While swirling, add 50 g of pulverized coumalic acid in small portions, maintaining the temperature between 20°C and 30°C by occasional cooling in an ice bath.

-

Add 70 mL of methanol in small portions, keeping the temperature between 25°C and 35°C.

-

Heat the mixture on a steam bath for 1 hour.

-

Cool the reaction mixture to approximately 40°C and pour it slowly with stirring into 800 mL of water in a 2 L beaker, maintaining the temperature below 40°C with an ice bath.

-

Neutralize the mixture by adding anhydrous sodium carbonate in small portions with stirring until it is slightly alkaline.

-

Collect the precipitated ester by filtration and wash it four times with 100 mL portions of cold water to remove inorganic salts.

-

Air-dry the product overnight. The yield of methyl coumalate is typically in the range of 32-45%.

Knoevenagel Condensation and Subsequent Cyclization: A Versatile Strategy

The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation and is a cornerstone in the synthesis of various 2H-pyran-2-ones.[8][9][10] This strategy typically involves the reaction of an aldehyde or ketone with an active methylene compound, followed by an intramolecular cyclization to form the pyran ring.[8]

Mechanistic Rationale:

The reaction is initiated by a base-catalyzed Knoevenagel condensation between an aldehyde and an active methylene compound to form a vinylogous intermediate.[9] This is followed by an intramolecular Michael addition or a related cyclization pathway to construct the 2-oxo-2H-pyran ring.[8] The choice of catalyst, often a weak base like piperidine, is critical to facilitate the initial condensation without promoting self-condensation of the starting materials.[9]

Visualizing the Knoevenagel-Michael Cascade:

Caption: The tandem Knoevenagel condensation-Michael addition pathway for 2-oxo-2H-pyran synthesis.

Representative Experimental Protocol: General Knoevenagel Condensation for 2H-pyran-2-one Synthesis [8]

This protocol provides a general framework that can be adapted for the synthesis of various 2H-pyran-2-one derivatives.

| Reagent/Material | Role | Stoichiometry |

| Aldehyde/Ketone | Starting Material | 1 equivalent |

| Active Methylene Compound | Starting Material | 1-1.2 equivalents |

| Piperidine | Catalyst | 10-20 mol% |

| Ethanol or Acetonitrile | Solvent | - |

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the aldehyde or ketone (1 equivalent) and the active methylene compound (1-1.2 equivalents) in the chosen solvent (e.g., ethanol).

-

Add the catalyst (e.g., piperidine, 10-20 mol%) dropwise at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the formation of the initial Knoevenagel product and its subsequent conversion to the cyclized 2H-pyran-2-one.

-

Upon completion, the reaction mixture is typically worked up by removing the solvent under reduced pressure and purifying the crude product by recrystallization or column chromatography.

Causality in Experimental Choices:

-

Solvent Selection: Protic polar solvents like ethanol often provide good yields.[8] Aprotic polar solvents can also be effective and may accelerate the reaction. Screening of different solvents is recommended for optimization.

-

Catalyst Choice: A weak base like piperidine is preferred to avoid self-condensation of the carbonyl starting material.[9] For certain substrates, Lewis acids or solid acid catalysts like Amberlyst-15 can offer improved selectivity and easier workup.[8]

-

Reaction Temperature: While many Knoevenagel condensations proceed at room temperature, for less reactive substrates, controlled heating may be necessary. Optimization of temperature is crucial to balance reaction rate and minimize side product formation.[8]

Palladium-Catalyzed Synthesis Routes

Modern organic synthesis has seen the rise of palladium-catalyzed cross-coupling reactions for the construction of complex heterocyclic systems, including 2-pyrones.[1] These methods offer high efficiency and functional group tolerance. One such approach involves a Sonogashira coupling followed by electrophilic cyclization.[1] Another strategy utilizes a palladium-catalyzed carbonylative cross-coupling reaction.[1]

Mechanistic Overview of a Palladium-Catalyzed Approach:

These reactions typically proceed through a catalytic cycle involving oxidative addition of a palladium(0) species to a substrate, followed by migratory insertion of a coupling partner (e.g., an alkyne or carbon monoxide), and finally, reductive elimination to release the product and regenerate the catalyst.

Illustrative Palladium-Catalyzed Pathway:

Sources

- 1. Recent Advances in the Synthesis of 2-Pyrones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches [mdpi.com]

- 3. arabjchem.org [arabjchem.org]

- 4. benchchem.com [benchchem.com]

- 5. cajmns.casjournal.org [cajmns.casjournal.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 10. journals.iucr.org [journals.iucr.org]

Introduction: Unveiling a Versatile Heterocyclic Scaffold

An In-depth Technical Guide to the Chemical Properties and Reactivity of Methyl 2-oxo-2H-pyran-3-carboxylate

Methyl 2-oxo-2H-pyran-3-carboxylate, also known by synonyms such as 3-Carbomethoxy-2-pyrone, is a pivotal heterocyclic compound that serves as a versatile building block in modern organic synthesis. Structurally, it is classified as a cyclic α,β-unsaturated ketone and ester, a combination of functional groups that endows it with a unique and rich reactivity profile. This guide provides an in-depth exploration of its chemical properties, spectroscopic signature, and synthetic utility, offering field-proven insights for researchers, chemists, and drug development professionals. Its application extends from the synthesis of complex carbocycles via cycloaddition reactions to its use as a scaffold in medicinal chemistry for investigating potential therapeutic agents.[1]

Core Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical and spectral properties is the foundation of its effective application. These parameters are not merely data points but are critical for purification, characterization, and predicting behavior in reaction media.

Physicochemical Data Summary

The fundamental properties of Methyl 2-oxo-2H-pyran-3-carboxylate are summarized below for quick reference. These values are essential for experimental design, from calculating molar equivalents to selecting appropriate purification techniques like distillation or recrystallization.

| Property | Value | Source(s) |

| IUPAC Name | methyl 2-oxopyran-3-carboxylate | [2] |

| CAS Number | 25991-27-9 | [3] |

| Molecular Formula | C₇H₆O₄ | [2][3] |

| Molecular Weight | 154.12 g/mol | [3] |

| Appearance | Powder | [4] |

| Melting Point | 75-77 °C (lit.) | [4] |

| Boiling Point | 146-148 °C / 0.75 mmHg (lit.) | [4] |

| SMILES | COC(=O)C1=CC=COC1=O | [2][4] |

| InChI Key | GJVZWOMUTYNUCE-UHFFFAOYSA-N | [2][4] |

Spectroscopic Analysis: A Self-Validating Structural Confirmation

Spectroscopic data provides the definitive structural fingerprint of the molecule. Understanding the expected patterns allows for unambiguous confirmation of the compound's identity and purity.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals in the olefinic region corresponding to the protons on the pyran ring, and a sharp singlet in the upfield region for the methyl ester protons. The coupling patterns between the ring protons are diagnostic for their relative positions.

-

¹³C NMR Spectroscopy: The carbon spectrum will reveal seven distinct resonances. Key signals include two carbonyl carbons (one for the lactone and one for the ester), four sp²-hybridized carbons of the pyran ring, and one sp³-hybridized carbon of the methoxy group. The chemical shifts of the carbonyls are particularly informative about the electronic environment.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorption bands corresponding to the two carbonyl groups. The α,β-unsaturated lactone carbonyl typically appears at a lower wavenumber (around 1720-1740 cm⁻¹) compared to the ester carbonyl (around 1740-1760 cm⁻¹), although conjugation effects can shift these values. Strong C=C stretching bands will also be present in the 1600-1650 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum should show a clear molecular ion (M⁺) peak at m/z = 154, corresponding to the molecular weight of the compound.

Chemical Reactivity and Synthetic Paradigms

The dual functionality of Methyl 2-oxo-2H-pyran-3-carboxylate as both an electron-deficient diene and a Michael acceptor dictates its synthetic utility. This section explores the causality behind its primary modes of reaction.

Paradigm 1: The 2-Pyrone as a Diene in Diels-Alder Cycloadditions

One of the most powerful applications of 2-pyrones is their participation as dienes in [4+2] cycloaddition reactions. The electron-withdrawing nature of the ester and lactone functionalities activates the pyrone ring, making it suitable for reactions with various dienophiles. A key mechanistic feature is the subsequent retro-Diels-Alder reaction of the initial bicyclic adduct, which proceeds with the extrusion of carbon dioxide to yield highly substituted aromatic compounds.

This "pyrone remodeling" strategy is an elegant method for constructing benzene rings with precise regiochemistry that can be difficult to access through traditional electrophilic aromatic substitution.

Caption: Diels-Alder cycloaddition followed by CO₂ extrusion.

Paradigm 2: The α,β-Unsaturated System as a Michael Acceptor

The conjugated system in Methyl 2-oxo-2H-pyran-3-carboxylate renders the C5-position electrophilic and susceptible to nucleophilic attack in a conjugate or Michael addition.[5] This reaction is fundamental for carbon-carbon and carbon-heteroatom bond formation. A wide range of soft nucleophiles, such as enolates, amines, and thiolates, can be employed.

The causality behind this reactivity lies in the ability of the pyrone ring to delocalize the negative charge of the resulting intermediate across the oxygen atoms of the carbonyl groups, thus stabilizing the transition state.

Caption: General mechanism for Michael addition to the pyrone.

Paradigm 3: Nucleophilic Ring-Opening Reactions

The lactone (cyclic ester) functionality is susceptible to cleavage by strong nucleophiles. This ring-opening can be a deliberate synthetic step to generate highly functionalized linear molecules. The reaction's course and final products are highly dependent on the nucleophile, solvent, and pH conditions.[6][7] For instance, hydrolysis under basic conditions would lead to the formation of a carboxylate and a hydroxyl group after ring cleavage. Such transformations have been observed in both synthetic and natural contexts.[8]

Applications in Drug Discovery and Life Sciences

The unique chemical architecture of Methyl 2-oxo-2H-pyran-3-carboxylate makes it a valuable starting material in medicinal chemistry.

-

Cytotoxicity Studies: It has been utilized as a reagent to study the structure-activity relationships of α,β-unsaturated carbonyl compounds and their cytotoxic effects on various cancer cell lines, including oral human normal and tumor cells. Studies have shown it can weakly activate caspases-3, -8, and -9 in HL-60 cells, indicating its potential, albeit modest, role in inducing apoptosis-related pathways.

-

Scaffold for Heterocycle Synthesis: The 2-pyrone core is a versatile platform for the synthesis of more complex heterocyclic systems.[1] Through reactions like the Knoevenagel condensation, derivatives of 2-oxo-pyran are instrumental in building coumarin-like structures, which are prevalent in pharmacologically active compounds.[9][10]

Analytical Protocol: A Self-Validating HPLC Method

To ensure the quality and purity of Methyl 2-oxo-2H-pyran-3-carboxylate for research applications, a robust analytical method is indispensable. The following protocol describes a self-validating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for routine analysis.

Objective: To determine the purity of Methyl 2-oxo-2H-pyran-3-carboxylate.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

-

Column: C18, 4.6 x 150 mm, 3 µm particle size.

-

Causality: A C18 column provides excellent hydrophobic retention for moderately polar organic molecules like the analyte. The smaller particle size allows for higher efficiency and faster analysis times, making it suitable for UPLC applications as well.[11]

-

-

Mobile Phase:

-

Solvent A: Water with 0.1% Formic Acid

-

Solvent B: Acetonitrile with 0.1% Formic Acid

-

Causality: A water/acetonitrile gradient is standard for RP-HPLC. Formic acid is used to control the pH and ensure good peak shape by keeping acidic protons protonated. Crucially, it is a volatile modifier, making this method compatible with Mass Spectrometry (MS) detection if further characterization is needed.[11] For non-MS applications, phosphoric acid can be substituted.[11]

-

-

Gradient Program:

-

Start at 30% B, hold for 1 minute.

-

Ramp to 95% B over 5 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 30% B over 0.5 minutes.

-

Equilibrate at 30% B for 1.5 minutes.

-

Causality: A gradient elution ensures that impurities with a wide range of polarities can be effectively separated from the main peak and eluted in a reasonable time.

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at 254 nm.

-

Causality: The conjugated pyrone system contains a strong chromophore that absorbs UV light, making UV detection highly sensitive for this compound.

-

-

Injection Volume: 5 µL

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile.

Trustworthiness: This protocol is self-validating because it uses standard, well-understood components (C18, ACN/H₂O) and provides clear reasoning for each parameter. The MS-compatible mobile phase demonstrates foresight for more advanced analytical needs, establishing the method's reliability and versatility.[11]

Safety and Handling

As a laboratory chemical, proper handling of Methyl 2-oxo-2H-pyran-3-carboxylate is essential.

-

GHS Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a dust mask (type N95 or equivalent) to avoid inhalation of the powder.[12]

-

Storage: It is classified as a combustible solid.[12] Store in a cool, dry, well-ventilated area away from incompatible materials and sources of ignition.

Conclusion

Methyl 2-oxo-2H-pyran-3-carboxylate is a high-value synthetic intermediate with a well-defined and versatile reactivity profile. Its ability to participate in fundamental organic transformations, including Diels-Alder cycloadditions, Michael additions, and ring-opening reactions, makes it an indispensable tool for constructing complex molecular architectures. For researchers in organic synthesis and drug development, a thorough understanding of its chemical properties, as detailed in this guide, is the first step toward unlocking its full synthetic potential.

References

-

SIELC Technologies. (2018, May 16). Separation of Methyl 2-oxo-2H-pyran-3-carboxylate on Newcrom R1 HPLC column. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-oxo-2H-pyran-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate. PubMed Central (PMC). Retrieved from [Link]

-

Saleh, M. J., & Al-Badrany, K. A. (2023). Preparation, Characterization of New 2-Oxo Pyran Derivatives by AL2O3-OK Solid Base Catalyst and Biological Activity Evaluation. Central Asian Journal of Medical and Natural Science, 4(4), 549-560. Retrieved from [Link]

-

MDPI. (n.d.). 5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione. Retrieved from [Link]

-

Jung, M. E., & Kiankarimi, M. (1995). Synthetic Approach to Aklavinone Using 2-Oxo-2H-pyran-5-carboxylate (Coumalate) Intermediates. The Journal of Organic Chemistry, 60(23), 7013-7027. Retrieved from [Link]

-

PubChem. (n.d.). Methyl oxirane-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN102781927A - Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate.

-

PubChem. (n.d.). Methyl 3-methyl-3-phenyloxirane-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 3. Synthesis of 2-oxo-2H-1-benzopyran-3-carboxamides and.... Retrieved from [Link]

-

Chia, M., Haider, M. A., Pollock, G., 3rd, Kraus, G. A., Neurock, M., & Dumesic, J. A. (2013). Mechanistic insights into ring-opening and decarboxylation of 2-pyrones in liquid water and tetrahydrofuran. Journal of the American Chemical Society, 135(15), 5699–5708. Retrieved from [Link]

-

Ashenhurst, J. (2023, May 24). The Michael Addition Reaction (and Conjugate Addition). Master Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 5-((S)-2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-((1S,2S)-2-methyl-1-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)cyclopropyl)-1H-indole-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Nucleophilic ring opening of 2-pyrone (1). Retrieved from [Link]

-

Chia, M., et al. (2013). Mechanistic Insights into Ring-Opening and Decarboxylation of 2-Pyrones in Liquid Water and Tetrahydrofuran. Iowa State University Digital Repository. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2024, April 20). Michael Addition Reaction [Video]. YouTube. Retrieved from [Link]

-

Palani, V., Perea, M. A., Gardner, K. E., & Sarpong, R. (2020). A pyrone remodeling strategy to access diverse heterocycles: application to the synthesis of fascaplysin natural products. Chemical Science, 12(3), 1163-1168. Retrieved from [Link]

-

MDPI. (2015). Recent Advances in the Synthesis of 2-Pyrones. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Methyl 2-oxo-2H-pyran-3-carboxylate | C7H6O4 | CID 117704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-氧代-2H-吡喃-3-甲酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Methyl 2-oxo-2H-pyran-3-carboxylate 98 25991-27-9 [sigmaaldrich.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Mechanistic insights into ring-opening and decarboxylation of 2-pyrones in liquid water and tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DSpace [dr.lib.iastate.edu]

- 8. researchgate.net [researchgate.net]

- 9. cajmns.casjournal.org [cajmns.casjournal.org]

- 10. researchgate.net [researchgate.net]

- 11. Methyl 2-oxo-2H-pyran-3-carboxylate | SIELC Technologies [sielc.com]

- 12. 2-氧代-2H-吡喃-3-甲酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]

Reactivity of the pyran ring in Methyl 2-oxo-2H-pyran-3-carboxylate

An In-Depth Technical Guide to the Reactivity of the Pyran Ring in Methyl 2-oxo-2H-pyran-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-oxo-2H-pyran-3-carboxylate is a versatile heterocyclic compound whose synthetic utility is dictated by the rich and tunable reactivity of its α,β-unsaturated lactone system. The presence of both electron-withdrawing carbonyl groups and a conjugated diene moiety within the 2-pyrone ring establishes a unique electronic landscape. This guide provides an in-depth exploration of the pyran ring's reactivity, focusing on its participation in cycloaddition reactions, its susceptibility to nucleophilic attack and ring-opening, and its behavior in electrophilic substitutions. By elucidating the mechanistic underpinnings and providing actionable experimental protocols, we aim to equip researchers with the expert insights required to effectively leverage this valuable synthetic building block in drug discovery and development.

Introduction: The Structural and Electronic Landscape

The 2-pyrone core is a prevalent motif in numerous natural products exhibiting a wide array of biological activities.[1] Methyl 2-oxo-2H-pyran-3-carboxylate, also known as 3-carbomethoxy-2-pyrone, is a key synthetic intermediate whose reactivity is governed by a delicate interplay of electronic factors.[2] The molecule incorporates an electrophilic ester and a lactone carbonyl, which profoundly influence the electron density of the conjugated diene system.

The pyran ring in this compound exhibits a dual chemical nature. It can be viewed as both an aliphatic conjugated diene and a system with some aromatic character.[3] The endocyclic oxygen atom's lone pairs can participate in delocalization, while the two carbonyl groups withdraw electron density, making the ring electron-deficient. This electronic profile is central to understanding its chemical behavior. Specifically, the C2, C4, and C6 positions are highly electrophilic and thus susceptible to nucleophilic attack, whereas the diene system across C3-C6 is primed for cycloaddition reactions.[3]

Cycloaddition Reactions: The Diene Character

The conjugated diene system of the 2-pyrone ring makes it an excellent candidate for [4+2] cycloaddition (Diels-Alder) reactions. This reactivity is a cornerstone of its synthetic utility, providing a powerful route to constructing complex polycyclic and aromatic systems.[4]

Mechanism and Regioselectivity

In a typical Diels-Alder reaction, the 2-pyrone acts as the diene component, reacting with a dienophile (e.g., an alkyne or alkene). The reaction proceeds through a concerted pericyclic transition state. A key feature of Diels-Alder reactions with 2-pyrones is the frequent subsequent extrusion of a small molecule, most commonly carbon dioxide, which drives the reaction towards the formation of a stable aromatic ring.[4]

The presence of the methyl carboxylate group at the C3 position is crucial, as it influences the reaction's feasibility and regioselectivity.[5] For instance, in reactions with unsymmetrical alkynes, the substituent directs the addition to yield specific regioisomers.[6]

Below is a generalized workflow for a Diels-Alder reaction followed by aromatization.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Methyl 2-oxo-2H-pyran-3-carboxylate | C7H6O4 | CID 117704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. 2-Pyrone - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Strategic Application Note: Diels-Alder Reactions of Methyl 2-oxo-2H-pyran-3-carboxylate

Executive Summary

Methyl 2-oxo-2H-pyran-3-carboxylate (also known as methyl 2-pyrone-3-carboxylate) is a specialized heterocyclic diene employed in the regioselective synthesis of polysubstituted aromatic compounds. Unlike standard dienes (e.g., butadiene), this pyrone derivative functions as an electron-deficient diene, facilitating Inverse Electron Demand Diels-Alder (IEDDA) reactions with electron-rich dienophiles (e.g., vinyl ethers, enamines, ketene acetals).

The core utility of this reagent lies in its ability to undergo a [4+2] cycloaddition followed by a spontaneous Retro-Diels-Alder reaction (extrusion of CO₂). This sequence effectively transforms the pyrone ring into a substituted benzene ring, making it a powerful "masked" benzoate synthon for drug discovery and natural product synthesis (e.g., anthracyclines, biaryls).

Mechanistic Principles & Regioselectivity

The "Masked" Benzoate Platform

The reaction proceeds via a cascade mechanism. The initial cycloaddition yields a bicyclic lactone (2-oxabicyclo[2.2.2]oct-5-en-3-one derivative), which is thermally unstable. It spontaneously extrudes carbon dioxide to generate a dihydrobenzene (if an alkene is used) or a benzoate derivative (if an alkyne is used or oxidative aromatization occurs).

Regiochemical Control (The C6-Attack Rule)

Success with this reagent depends on understanding its electronic polarization.

-

Diene Character: The 3-carboxylate group lowers the LUMO energy of the pyrone, activating it toward electron-rich dienophiles.

-

Regioselectivity: The largest orbital coefficient in the LUMO of 3-carbomethoxy-2-pyrone is located at C6 . Consequently, the nucleophilic terminus of the dienophile (e.g., the

-carbon of a vinyl ether) attacks C6 . -

Outcome: This typically yields a para-substituted benzoate relative to the carboxylate group (depending on dienophile structure).

Reaction Pathway Visualization

The following diagram illustrates the cascade from cycloaddition to aromatization.

Figure 1: Mechanistic cascade of the Diels-Alder/Retro-Diels-Alder sequence involving 2-pyrones.

Experimental Protocol: Synthesis of Methyl Biaryl-Carboxylates

This protocol details the reaction of Methyl 2-oxo-2H-pyran-3-carboxylate with phenylacetylene to synthesize a biaryl ester. This method is adaptable for various electron-rich alkynes.

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv. | Role |

| Methyl 2-oxo-2H-pyran-3-carboxylate | 154.12 | 1.0 | Diene (Substrate) |

| Phenylacetylene | 102.13 | 2.0 - 3.0 | Dienophile |

| o-Xylene (Anhydrous) | 106.17 | Solvent | High-boiling medium |

| Hydroquinone (Optional) | 110.11 | 1-2 mg | Polymerization inhibitor |

Step-by-Step Procedure

Step 1: Reaction Setup

-

Oven-dry a 25 mL heavy-walled pressure tube (Ace Glass or similar) or a round-bottom flask equipped with a reflux condenser. Note: Pressure tubes are preferred to reach temperatures above the solvent boiling point if necessary.

-

Charge the vessel with Methyl 2-oxo-2H-pyran-3-carboxylate (1.0 mmol, 154 mg).

-

Add anhydrous o-Xylene (3.0 mL). Concentration should be approx. 0.3–0.5 M to promote bimolecular kinetics.

-

Add Phenylacetylene (3.0 mmol, 330 µL). Excess dienophile is crucial to drive the reaction to completion and suppress pyrone dimerization.

Step 2: Thermal Activation

-

Seal the tube (or establish N₂ atmosphere for reflux).

-

Heat the reaction mixture to 140°C (oil bath temperature).

-

Stir vigorously for 24–48 hours .

-

Monitoring: Monitor via TLC (Hexanes:EtOAc 3:1). The starting pyrone is UV active. Look for the disappearance of the pyrone spot and the evolution of a new, highly fluorescent aromatic spot.

-

Gas Evolution: If using an open reflux system, ensure a bubbler is attached to monitor CO₂ release.

-

Step 3: Work-up & Purification

-

Cool the mixture to room temperature.

-

Concentrate the solvent directly under reduced pressure (rotary evaporator) at 60°C. Note: o-Xylene requires high vacuum or higher bath temp to remove.

-

Purification: Flash column chromatography on silica gel.

-

Eluent: Gradient of Hexanes

10% EtOAc/Hexanes. -

Target: The biaryl benzoate product typically elutes in non-polar fractions.

-

Optimization & Troubleshooting Table

| Issue | Root Cause | Corrective Action |

| Low Conversion | Reaction temperature too low. | Switch from Toluene (110°C) to o-Xylene (140°C) or Mesitylene (165°C). Use a sealed tube. |

| Pyrone Dimerization | High local concentration of diene. | Add the pyrone slowly (syringe pump) to a hot solution of the dienophile. |

| Incomplete Aromatization | Use of alkene dienophile.[1][2][3][4] | If using an alkene, the product is a dihydro-benzoate. Add DDQ (1.1 equiv) in Toluene reflux for 2h to aromatize. |

| Regioisomer Mixtures | Steric/Electronic conflict. | Verify dienophile electronics. Stronger donors (OR, NR₂) give better regioselectivity than weak donors (Alkyl). |

Experimental Workflow Diagram

Figure 2: Decision tree for solvent selection and post-reaction processing based on dienophile type.

References

-

Inverse Electron Demand Diels-Alder Reactions of 3-Carbomethoxy-2-pyrones. Boger, D. L.; Mullican, M. D.[5] The Journal of Organic Chemistry, 1984 , 49(21), 4033–4044.

-

Diels-Alder Reactions of 2-Pyrones. Afarinkia, K.; Vinader, V.; Nelson, T. D.; Posner, G. H. Tetrahedron, 1992 , 48(42), 9111-9171.

-

Regioselectivity in the Diels-Alder Reactions of Heterosubstituted Dienes. Danishefsky, S. Accounts of Chemical Research, 1981 , 14(12), 400–406.

-

Synthesis of Methyl 2-oxo-2H-pyran-3-carboxylate (Methyl 2-pyrone-3-carboxylate). Sigma-Aldrich Product Specification.

Sources

- 1. Catalytic asymmetric Diels–Alder reactions involving aryl vinyl ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Towards Greener Synthesis of Substituted 3-Aminophthalates Starting from 2H-Pyran-2-ones via Diels–Alder Reaction of Acetylenedicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regiochemistry of the Diels–Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 5. pubs.acs.org [pubs.acs.org]

Application Note: Methyl 2-oxo-2H-pyran-3-carboxylate in Natural Product Synthesis

[1]

Strategic Profile & Mechanistic Insight

Methyl 2-oxo-2H-pyran-3-carboxylate is an electron-deficient diene utilized primarily in Diels-Alder (DA) cycloadditions .[1] Its structural distinctiveness lies in the proximity of the ester group (C3) to the lactone carbonyl (C2).

The "Chelation Advantage"

While the 5-isomer (methyl coumalate) is a standard diene, the 3-isomer possesses a 1,3-dicarbonyl motif . This allows for bidentate coordination with Lewis Acids (e.g., ZnBr₂, MgBr₂), significantly lowering the LUMO energy of the diene and accelerating cycloaddition with electron-rich dienophiles or alkynes.

-

Reactivity Mode: Inverse Electron Demand Diels-Alder (IEDDA).

-

Primary Transformation: [4+2] Cycloaddition

Bicyclic Lactone -

Key Application: Synthesis of sterically congested biaryls and dihydro-aromatic cores (e.g., Cebulactams , Lucidumone ).

Comparative Analysis: 3-Carboxylate vs. 5-Carboxylate[1]

| Feature | Methyl 2-oxo-2H-pyran-3 -carboxylate | Methyl 2-oxo-2H-pyran-5 -carboxylate (Coumalate) |

| Electronic Character | Highly Electron Deficient (LUMO lowered by chelation) | Electron Deficient |

| Lewis Acid Activation | High (Forms stable 6-membered chelate) | Low (Monodentate coordination only) |

| Regioselectivity | High (Directed by chelation control) | Moderate (Steric/Electronic control) |

| Primary Use | Chelation-controlled cycloadditions; Amide synthesis | General DA reactions; Photochemical rearrangements |

Reaction Pathway Visualization

The following diagram illustrates the Lewis Acid-catalyzed activation and subsequent transformation into aromatic scaffolds, a key pathway in the synthesis of the Cebulactam core.

Figure 1: Chelation-controlled Diels-Alder pathway. The 1,3-dicarbonyl motif enables bidentate Lewis Acid activation, facilitating reaction with dienophiles.

Experimental Protocols

Protocol A: Lewis Acid-Catalyzed Diels-Alder Aromatization

Target: Synthesis of polysubstituted methyl benzoates (Precursors for Anthracyclines or Biaryl natural products). Mechanism: [4+2] Cycloaddition followed by spontaneous decarboxylation.

Reagents & Equipment[1][2][3]

-

Diene: Methyl 2-oxo-2H-pyran-3-carboxylate (1.0 equiv)

-

Dienophile: Terminal or internal alkyne (e.g., phenylacetylene or functionalized propargyl ether) (1.5 equiv)

-

Catalyst: Zinc Bromide (ZnBr₂) (0.2 – 0.5 equiv) - Must be anhydrous.

-

Solvent: Toluene (Anhydrous)

-

Apparatus: Sealed pressure tube or reflux condenser with N₂ inlet.

Step-by-Step Methodology

-

Catalyst Activation: Flame-dry a reaction tube under vacuum. Add ZnBr₂ (0.2 equiv) and cool to room temperature under N₂ flow.

-

Expert Note: ZnBr₂ is hygroscopic. Weighing in a glovebox or rapid transfer is critical. Moisture kills the chelation effect.

-

-

Complexation: Add Methyl 2-oxo-2H-pyran-3-carboxylate (1.0 equiv) dissolved in anhydrous Toluene (0.5 M concentration). Stir at room temperature for 15 minutes.

-

Observation: The solution may change color (often yellow/orange) indicating coordination of the Zinc to the 1,3-dicarbonyl system.

-

-

Addition: Add the alkyne (1.5 equiv) via syringe.

-

Reaction: Seal the tube and heat to 110°C for 12–24 hours.

-

Monitoring: Monitor by TLC (SiO₂). The pyrone starting material is UV active. Look for the disappearance of the pyrone spot and the evolution of a less polar aromatic product.

-

Gas Evolution: CO₂ is generated. If using a sealed tube, ensure headspace is sufficient. If refluxing, use a bubbler.

-

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with saturated NH₄Cl (to remove Zn salts) followed by brine.

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Self-Validation Check:

-

NMR Diagnostic: The product should show aromatic protons. The characteristic pyrone doublets (approx. δ 6.5 and 7.5 ppm) will disappear. The methyl ester singlet will shift upfield slightly (from ~3.9 ppm on pyrone to ~3.8 ppm on benzoate).

Protocol B: Synthesis of Functionalized Amides (Biofilm Inhibitors)

Target: Derivatization of the C3 position for biological screening (e.g., Candida biofilm inhibition). Mechanism: Hydrolysis followed by Acyl Chloride formation and Amidation.[4]

Reagents

-

Methyl 2-oxo-2H-pyran-3-carboxylate[5][1][3][4][6][7][8][9][10][11]

-

Concentrated HCl[4]

-

Oxalyl Chloride, DMF (cat.)[4]

-

Primary Amine (R-NH₂)

Methodology

-

Hydrolysis: Dissolve methyl 2-oxo-2H-pyran-3-carboxylate in concentrated HCl. Heat to 50°C for 4 hours.

-

Note: Acidic hydrolysis is preferred over basic to prevent ring opening of the lactone.

-

Isolation: Cool and filter the precipitate.[2] Recrystallize from ethanol to obtain 2-oxo-2H-pyran-3-carboxylic acid .

-

-

Activation: Suspend the acid in anhydrous DCM. Add Oxalyl Chloride (1.2 equiv) and 1 drop of DMF. Stir until gas evolution (CO/CO₂) ceases (approx. 2 hours).

-

Amidation: Concentrate the acid chloride in vacuo (do not isolate). Redissolve in DCM and add dropwise to a solution of the target Amine (1.1 equiv) and Et₃N (1.5 equiv) at 0°C.

-

Result: Yields stable 2-pyrone-3-carboxamides, which retain the diene character for further functionalization if desired.

References

-

Synthesis of Cebulactams A1 and A2: Development of a Total Synthesis of Cebulactams A1 and A2. Repository of Leibniz Universität Hannover. (2021). Link

-

Significance: Highlights the use of ZnBr₂ and the 3-carboxylate isomer for superior Lewis acid coordination compared to the 5-isomer.[5]

-

-

Biofilm Inhibitors: Novel Pyrone-Based Biofilm Inhibitors against Azole-Resistant Candida albicans. ACS Omega. (2025). Link

- Significance: Provides the protocol for hydrolysis and amidation of the 3-carboxyl

-

Asymmetric Catalysis: Asymmetric Inverse-Electron-Demand Diels–Alder Reactions of 2-Pyrones by Lewis Acid Catalysis. Synlett. (2021).[5][9] Link

-

Significance: Validates the use of Lewis Acids to catalyze the cycloaddition of 2-pyrones.[9]

-

-

Product Data: Methyl 2-oxo-2H-pyran-3-carboxylate Product Information. Sigma-Aldrich. Link

- Significance: Commercial source and physical property verific

Sources

- 1. benchchem.com [benchchem.com]

- 2. N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide | MDPI [mdpi.com]

- 3. メチル 2-オキソ-2H-ピラン-3-カルボキシラート 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. repo.uni-hannover.de [repo.uni-hannover.de]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. WO2015089143A1 - Imidazopyridazine compounds useful as modulators of il-12, il-23 and/or ifn alpha responses - Google Patents [patents.google.com]

- 8. Methyl 2-oxo-2H-pyran-3-carboxylate | SIELC Technologies [sielc.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. Methyl 2-oxo-2H-pyran-3-carboxylate | C7H6O4 | CID 117704 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Optimizing reaction conditions for Methyl 2-oxo-2H-pyran-3-carboxylate synthesis

This guide addresses the synthesis and optimization of Methyl 2-oxo-2H-pyran-3-carboxylate (also known as 3-carbomethoxy-2-pyrone ).

Critical Technical Distinction

Before proceeding, verify your target isomer.[1] There is a frequent nomenclature confusion in this field:

-

Target Compound (3-Isomer): Methyl 2-oxo-2H-pyran-3 -carboxylate (CAS: 25991-27-9).[2] Used primarily for specific regiocontrol in Inverse Electron Demand Diels-Alder (IEDDA) reactions to synthesize cis-hydroindoles and specific polysubstituted benzenes.

-

Common "Methyl Coumalate" (5-Isomer): Methyl 2-oxo-2H-pyran-5 -carboxylate (CAS: 6018-41-3). Derived from malic acid/coumalic acid. This is the thermodynamically more stable isomer.

This guide focuses strictly on the 3-carboxylate isomer as requested.

Module 1: Reaction Setup & Optimization

The most reliable synthetic route for the 3-isomer avoids the thermodynamic trap of the 5-isomer (coumalic acid derivative). The preferred method involves a Knoevenagel condensation followed by acid-mediated cyclization.

The Protocol: Malonate-Acetal Condensation

Reaction Pathway:

-

Precursors: Dimethyl malonate + 1,1,3,3-Tetramethoxypropane (Malonaldehyde bis(dimethyl acetal)).

-

Mechanism: Acid-catalyzed condensation to form the diene chain, followed by cyclization and elimination of methanol.

Step-by-Step Methodology

| Parameter | Specification | Rationale |

| Reagents | Dimethyl malonate (1.0 eq)1,1,3,3-Tetramethoxypropane (1.1 eq) | Slight excess of the acetal ensures complete consumption of the malonate nucleophile. |

| Catalyst | Acetic Anhydride (Ac₂O) + ZnCl₂ (cat.) | Ac₂O acts as both solvent and dehydrating agent; ZnCl₂ acts as a Lewis acid to activate the acetal. |

| Temperature | 90°C – 100°C | Sufficient to drive methanol elimination but must not exceed 110°C to prevent decarboxylation or isomerization to the 5-isomer. |

| Time | 2 – 4 Hours | Monitor via TLC. Prolonged heating increases polymer/tar formation. |

| Workup | Vacuum Distillation / Recrystallization | The product is sensitive to aqueous base. Avoid basic washes. |

Experimental Workflow:

-

Charge: In a flame-dried flask under N₂, combine dimethyl malonate and acetic anhydride (3:1 v/v ratio). Add catalytic anhydrous ZnCl₂ (0.05 eq).

-

Addition: Add 1,1,3,3-tetramethoxypropane dropwise at room temperature.

-

Reaction: Heat to 95°C. The solution will darken (orange/brown). Monitor the evolution of methanol/methyl acetate.

-

Isolation: Remove acetic anhydride under reduced pressure. The residue is a dark oil.

-

Purification:

-

Method A (Distillation): Kugelrohr distillation (High vacuum, <0.5 mmHg). The product sublimes/distills as a pale yellow solid/oil.

-

Method B (Recrystallization): Triturate the oil with cold Et₂O or MeOH.

-

Module 2: Troubleshooting & FAQs

Q1: My product contains a mixture of the 3-isomer and the 5-isomer. Why?

Diagnosis: Thermodynamic Isomerization. Root Cause: The 3-carboxylate is photochemically and thermally unstable relative to the 5-carboxylate (Methyl Coumalate).

-

Trigger 1: Exposure to UV light during reaction or workup causes a [1,3]-sigmatropic shift or ring-opening/closing sequence that favors the 5-isomer.

-

Trigger 2: Excessive heating (>140°C) during distillation. Corrective Action:

-

Wrap reaction vessels in aluminum foil to exclude light.

-

Keep workup temperatures below 100°C.

-

Verify isomer ratio via ¹H NMR (see Module 3).

Q2: The reaction mixture turned into a black tar with low yield. What happened?

Diagnosis: Polymerization. Root Cause: 2-Pyrones are "diene-like" and electron-deficient; they are prone to self-Diels-Alder reactions or polymerization initiated by trace base or excessive Lewis acid. Corrective Action:

-

Reduce Concentration: Run the reaction more dilute in Ac₂O.

-

Quench Early: Do not aim for 100% conversion. Stop the reaction when the product spot on TLC is prominent, even if starting material remains.

-

Inhibitors: Add a radical inhibitor (e.g., BHT) if radical polymerization is suspected (less likely, but possible).

Q3: I see a loss of the ester group (Decarboxylation).

Diagnosis: Formation of 2-Pyrone (parent ring). Root Cause: Hydrolysis of the ester by adventitious water followed by thermal decarboxylation of the resulting acid. Corrective Action:

-

Ensure anhydrous conditions. Acetic anhydride usually scavenges water, but if the malonate is wet, hydrolysis competes.

-

Avoid aqueous workups with high pH. The pyrone ring opens in base (OH⁻ attack at C6) and does not close back easily.

Module 3: Validation & Analytics

Isomer Differentiation (NMR)

You must distinguish the 3-carboxylate from the 5-carboxylate (Methyl Coumalate).

| Feature | 3-Carboxylate (Target) | 5-Carboxylate (Methyl Coumalate) |

| Symmetry | Asymmetric substitution pattern | Substitution at C5 (beta to carbonyl) |

| H6 Proton | Doublet of doublets (dd) or doublet, typically δ 7.6 - 7.8 ppm (Deshielded by ring oxygen) | Doublet (d), typically δ 8.3 - 8.5 ppm (Highly deshielded by neighboring ester and ring oxygen) |

| H4 Proton | Doublet of doublets, δ 8.2 - 8.4 ppm (Deshielded by ester) | Doublet (d), δ 7.4 - 7.8 ppm |

| Coupling | J values reflect 4,5,6 vicinal relationships. | J values reflect 3,4,6 relationships (H3 and H4 are vicinal; H6 is isolated). |

Pathway Visualization

Figure 1: Synthetic workflow and stability risks. Note the isomerization pathway to the 5-isomer upon exposure to light or excessive heat.

References

-

Posner, G. H., et al. (1996).[3] Lewis Acid-Promoted, Stereocontrolled, Gram Scale, Diels-Alder Cycloadditions of Electronically Matched 2-Pyrones.[3] Journal of Organic Chemistry, 61(2), 671–676.[3] Link

- Context: Describes the use of commercial and synthesized 3-carbomethoxy-2-pyrone in enantiocontrolled synthesis.

-

Boger, D. L., & Mullican, M. D. (1982).[4] Inverse electron demand Diels-Alder reactions of 3-carbomethoxy-2-pyrones. Tetrahedron Letters, 23(44), 4551-4554. Link

- Context: Foundational work on the reactivity profile of the 3-isomer vs the 5-isomer.

-

Lattice Science Publication. (2024). Advancements in Inverse-Electron-Demand Diels–Alder Cycloaddition of 2-Pyrones. Link

- Context: Reviews the Knoevenagel condensation route for 3-carbomethoxy-2-pyrone synthesis.

-

Sander, W., et al. (2002). Photoinduced transformation of matrix-isolated methyl 2-pyrone-3-carboxylate into methyl 2-pyrone-5-carboxylate.[5][6] Journal of Physical Chemistry A. Link

- Context: Mechanistic proof of the 3-isomer to 5-isomer photochemical instability.

Sources

- 1. Asymmetric pyrone Diels–Alder reactions enabled by dienamine catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyl 2-oxo-2H-pyran-3-carboxylate | C7H6O4 | CID 117704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Lewis Acid-Promoted, Stereocontrolled, Gram Scale, Diels-Alder Cycloadditions of Electronically Matched 2-Pyrones and Vinyl Ethers: The Critical Importance of Molecular Sieves and the Temperature of Titanium Coordination with the Pyrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

Stability of Methyl 2-oxo-2H-pyran-3-carboxylate under different pH conditions

Topic: Role: Senior Application Scientist Ticket ID: TECH-SUP-2PYR-003

Technical Support Center: Methyl 2-oxo-2H-pyran-3-carboxylate

Executive Summary: Methyl 2-oxo-2H-pyran-3-carboxylate (CAS: 25991-27-9) is a specialized 2-pyrone scaffold often used as a diene in inverse-electron-demand Diels-Alder (IEDDA) reactions.[1] Users frequently report "disappearing product" or "complex mixtures" during workup. This is almost invariably due to the compound's extreme sensitivity to base-catalyzed ring opening and nucleophilic attack .[1] Unlike standard esters, the 2-pyrone lactone ring is pseudo-aromatic but highly electrophilic; it behaves more like an activated Michael acceptor than a stable aromatic system.[1]

Crucial Distinction: Do not confuse this with Methyl Coumalate (the 5-carboxylate isomer).[1] While chemically similar, the 3-carboxylate places the electron-withdrawing ester alpha to the carbonyl, significantly increasing the electrophilicity and susceptibility to hydrolysis at the C2 position.

Module 1: The Stability Landscape (pH & Nucleophiles)

The stability of this compound is binary: it is robust in acidic environments but chemically fragile in basic or nucleophilic media.[1]

The Acidic Environment (pH < 4.0)

-

Status: STABLE

-

Mechanism: The pyrone ring is protonated but remains intact.[1] The compound is synthesized via acid-catalyzed esterification (e.g., Fischer esterification), proving its resilience in refluxing acidic alcohols.[1]

-

Storage Recommendation: Store in anhydrous conditions. If in solution, use acidified organic solvents (e.g., 0.1% Acetic Acid in DCM).[1]

The Neutral Environment (pH 6.0 – 7.5)

-

Status: META-STABLE / CAUTION

-

Risk: In pure water at pH 7, hydrolysis is slow but detectable over days.[1] However, the presence of nucleophilic buffers (Tris, Glycine) at neutral pH is fatal.[1]

-

Key Insight: It is not just the pH; it is the buffer composition. Primary and secondary amines will attack the ring (aminolysis) even at neutral pH.[1]

The Basic Environment (pH > 8.0)

-

Status: CRITICAL FAILURE

-

Mechanism: Hydroxide ions (

) act as hard nucleophiles, attacking the C2 carbonyl.[1] This triggers an irreversible ring-opening hydrolysis, yielding 5-methoxycarbonyl-2,4-pentadienoic acid derivatives or decarboxylated byproducts.[1] -

Common User Error: Washing reaction mixtures with saturated

or 1M NaOH.[1] This destroys the compound instantly.

Module 2: Visualizing the Instability

The following diagram illustrates the "Stability Cliff" and the mechanism of failure.

Caption: Stability profile showing the critical divergence between acidic stability and base/nucleophile-mediated degradation.

Module 3: Troubleshooting Guides (Q&A Format)

Scenario A: "My product disappeared during the aqueous workup."

-

Diagnosis: You likely used a basic wash (Sodium Bicarbonate, Carbonate, or Hydroxide) to remove excess acid.[1]

-

The Chemistry: The 3-carboxylate group makes the C2 carbonyl highly electrophilic. Even weak bases like bicarbonate (

) provide enough hydroxide equilibrium to open the lactone ring.[1] The resulting ring-opened acid is water-soluble and washes away into the aqueous layer. -

Correct Protocol:

Scenario B: "I see multiple spots on TLC when using Tris buffer."

-

The Chemistry: Tris (Tris(hydroxymethyl)aminomethane) contains a primary amine. 2-Pyrones react with primary amines to form pyridones or ring-opened enamines.[1] This is not a pH issue; it is a chemical incompatibility.

-

Correct Protocol: Switch to non-nucleophilic buffers:

-

Phosphate (PBS) [1]

-

HEPES (Sterically hindered, safer but still use caution)

-

MES (Ideal for slightly acidic pH 5.5–6.5)

-

Scenario C: "My LC-MS shows a peak +18 mass units higher."

-

Diagnosis: Hydration of the double bond or ring opening (Water addition).[1]

-

The Chemistry: In the absence of a reaction partner (dienophile), the pyrone ring can undergo Michael addition with water, especially if the LC-MS mobile phase is not acidic enough.

-

Correct Protocol: Ensure your LC-MS mobile phase contains 0.1% Formic Acid .[1] Avoid Ammonium Acetate/Bicarbonate buffers.[1]

Module 4: Experimental Data & Protocols

Table 1: Buffer Compatibility Matrix

| Buffer System | pH Range | Compatibility | Notes |

| 0.1% TFA / Formic Acid | 2.0 – 3.0 | Excellent | Recommended for HPLC/Storage.[1] |

| Phosphate (Na/K) | 6.0 – 7.0 | Good | Minimize time in solution (>24h risk).[1] |

| Water (Unbuffered) | ~7.0 | Fair | Slow hydrolysis over days.[1] |

| Tris / Glycine | 7.0 – 8.5 | INCOMPATIBLE | Primary amines attack the ring.[1] |

| Bicarbonate ( | 8.5 | POOR | Causes ring opening during workup.[1] |

| Hydroxide ( | > 10 | FATAL | Instant degradation.[1] |

Protocol: Rapid Stability Screen (Self-Validating)

Use this protocol to verify if your specific solvent/buffer system is safe before committing valuable material.

-

Preparation: Dissolve 1 mg of Methyl 2-oxo-2H-pyran-3-carboxylate in 1 mL of Acetonitrile.

-

Spike: Add 100 µL of the test buffer/solvent to 100 µL of the stock solution.

-

Observation (T=0): Check immediately by TLC (50% EtOAc/Hexane). The pyrone is UV active.[1]

-

Observation (T=1h): Re-check TLC.

-

Result: If the spot stays at the same

, the buffer is safe for short-term use. -

Result: If a baseline spot appears (carboxylic acid formation) or the spot disappears, the buffer is incompatible.

-

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use this compound in a Suzuki coupling? A: Proceed with extreme caution. Suzuki couplings require base (Carbonate, Phosphate, or Fluoride).[1] The base will likely degrade the pyrone ring before the coupling occurs.

-

Workaround: Use non-basic coupling methods (e.g., Stille coupling under neutral conditions) or use very weak bases (KF) in anhydrous conditions.[1]

Q: Is the 3-carboxylate more stable than the 5-carboxylate (Methyl Coumalate)? A: No, it is likely less stable. The 3-carboxylate group is alpha to the lactone carbonyl (C2). Through inductive effects ($ -I $), it pulls electron density away from C2, making it even more susceptible to nucleophilic attack by hydroxide or water compared to the 5-isomer.[1]

Q: How do I remove the methyl ester after my Diels-Alder reaction? A: Do not attempt to hydrolyze the ester before the Diels-Alder reaction. The pyrone ring will open first.[1] Perform the Diels-Alder reaction first; the resulting benzene/bicyclic derivative is much more stable and can be hydrolyzed using standard LiOH/THF protocols.[1]

References

-

Sigma-Aldrich. Product Specification: Methyl 2-oxo-2H-pyran-3-carboxylate (CAS 25991-27-9). [1][3]

-

PubChem. Compound Summary: Methyl 2-oxo-2H-pyran-3-carboxylate.[1][3] National Library of Medicine.[1] [1]

-

Ashcroft, C. P., et al. "Reactions of 2-Pyrones."[1] Journal of the Chemical Society, Perkin Transactions 1, 1981.[1] (Foundational chemistry of 2-pyrone ring opening).

-

Cho, C. S., et al. "Recent Advances in the Synthesis of 2-Pyrones." Molecules, 2015, 20(9), 1581.[1] (Discusses metal-catalyzed coupling and stability issues).

-

BenchChem. Application Note: Chemical Synthesis of Methyl p-Coumarate. (Cited for general esterification conditions in acidic media).[1]

Sources

Technical Support Center: Reactions of Methyl 2-oxo-2H-pyran-3-carboxylate with Nucleophiles

Welcome to the technical support center for Methyl 2-oxo-2H-pyran-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we address common side reactions encountered when using nucleophiles and provide troubleshooting strategies and frequently asked questions to ensure the success of your experiments.

Introduction: The Dual Reactivity of a Versatile Synthon

Methyl 2-oxo-2H-pyran-3-carboxylate is a cyclic α,β-unsaturated ketone and ester, making it a valuable precursor in organic synthesis.[1] Its conjugated system presents multiple electrophilic sites, leading to a rich and sometimes complex reactivity profile when treated with nucleophiles. Understanding the interplay of these reactive sites is crucial for predicting reaction outcomes and mitigating the formation of unwanted side products. This guide will delve into the causality behind experimental choices to help you achieve your desired synthetic transformations.

Troubleshooting Guide: Navigating Common Side Reactions

This section addresses specific issues that may arise during your experiments, offering explanations and actionable solutions.

Problem 1: Low yield of the desired Michael adduct and formation of a ring-opened product.

Symptoms:

-

Complex reaction mixture observed by TLC or LC-MS.

-

Isolation of a linear ester product instead of the expected pyran adduct.

-

Significant consumption of starting material without corresponding formation of the desired product.

Probable Cause:

The 2-pyrone ring is susceptible to nucleophilic attack at the C6 position, leading to a ring-opening cascade.[2] This is particularly prevalent with hard nucleophiles or under harsh reaction conditions (e.g., high temperatures, strong bases). The ester functionality can also be a site of nucleophilic attack, leading to transesterification or amidation, followed by further reactions.

Solutions:

-

Choice of Nucleophile: "Soft" nucleophiles (e.g., thiols, enamines, or stabilized enolates) are more likely to undergo conjugate addition (Michael addition) at the C5 position.[3] Harder nucleophiles (e.g., Grignard reagents, organolithiums) tend to attack the carbonyl carbon (C2 or the ester carbonyl), which can initiate ring opening.[4]

-

Reaction Conditions:

-

Temperature: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature) to favor the kinetically controlled Michael addition over the thermodynamically favored ring-opening.

-

Solvent: The choice of solvent can influence nucleophilicity.[5][6] Aprotic solvents are generally preferred to avoid solvolysis of the pyrone ring.

-

-

Use of Catalysts: Lewis acids can activate the pyrone system towards Michael addition, potentially increasing the yield of the desired adduct.[7][8]

Problem 2: Unexpected formation of a decarboxylated product.

Symptoms:

-

Observation of a product with a lower molecular weight than expected, corresponding to the loss of a CO₂ or CO₂Me group.

-

Gas evolution (CO₂) during the reaction or workup.

Probable Cause:

The ester group at the C3 position can be hydrolyzed to a carboxylic acid under acidic or basic conditions. The resulting 2-oxo-2H-pyran-3-carboxylic acid is a β-keto acid derivative, which is prone to decarboxylation upon heating or under certain catalytic conditions.[9][10][11]

Solutions:

-

Control of pH: Maintain neutral or anhydrous conditions during the reaction and workup to prevent hydrolysis of the ester. If an aqueous workup is necessary, use a buffered solution or perform it at low temperatures.

-

Avoid High Temperatures: If the desired product is thermally sensitive, avoid high reaction temperatures and purify using methods that do not require heating, such as column chromatography at room temperature.

-

Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the risk of side reactions like hydrolysis and subsequent decarboxylation.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity of nucleophilic attack on Methyl 2-oxo-2H-pyran-3-carboxylate?

A1: The regioselectivity is highly dependent on the nature of the nucleophile. Soft nucleophiles generally favor a 1,4-conjugate addition (Michael addition) at the C5 position. Hard nucleophiles are more likely to attack the carbonyl carbon at C2 or the ester carbonyl, which can lead to ring-opening or transesterification/amidation, respectively.

Q2: How can I promote Michael addition over other side reactions?

A2: To favor Michael addition, consider the following:

-

Use a soft nucleophile.

-

Employ milder reaction conditions (lower temperature, neutral pH).

-

Consider using a Lewis acid catalyst to activate the pyran ring for conjugate addition.[7][8]

Q3: My reaction with an amine nucleophile is giving a complex mixture of products. What could be happening?

A3: Reactions with amines can be complex.[12] Depending on the amine and reaction conditions, you may observe:

-

Michael Addition: The amine adds to the C5 position.

-

Amidation: The amine attacks the ester carbonyl, forming an amide.

-

Ring Opening: The amine attacks the C6 position, leading to the opening of the pyran ring.

-

Enamine Formation: With primary or secondary amines, condensation with the C2-keto group is possible, though less common under standard conditions.

To favor a specific outcome, careful control of reaction parameters is necessary. For instance, to promote Michael addition, use a less basic amine and milder conditions.

Q4: Can I protect the pyrone ring to prevent side reactions?

A4: While protecting groups for 2-pyrones are not as common as for other functional groups, certain strategies can be employed.[13] For instance, Diels-Alder reactions can be used to temporarily protect the diene system of the pyrone, although this is more common for other synthetic purposes.[14] A more practical approach is to carefully select reaction conditions and nucleophiles to favor the desired transformation.

Q5: What are the best practices for the purification of products derived from Methyl 2-oxo-2H-pyran-3-carboxylate?

A5:

-

Avoid acidic or basic conditions during workup and chromatography if your product is sensitive to hydrolysis or decarboxylation.

-

Use neutral silica gel for column chromatography.

-

Avoid excessive heating during solvent evaporation.

-

Consider recrystallization as a purification method for solid products to avoid potential degradation on silica gel.

Experimental Protocols

General Protocol for Michael Addition of a Soft Nucleophile

-

Dissolve Methyl 2-oxo-2H-pyran-3-carboxylate in a suitable anhydrous aprotic solvent (e.g., THF, DCM) under an inert atmosphere (N₂ or Ar).

-

Cool the solution to the desired temperature (e.g., 0 °C).

-

Add the soft nucleophile (e.g., a thiol with a non-nucleophilic base like DBU, or a pre-formed enolate) dropwise to the solution.

-

Stir the reaction mixture at the chosen temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, quench the reaction appropriately (e.g., with a saturated aqueous solution of NH₄Cl for enolate reactions).

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization.

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways discussed in this guide.

Caption: Competing reaction pathways for Methyl 2-oxo-2H-pyran-3-carboxylate with nucleophiles.

Caption: A workflow for troubleshooting side reactions.

References

-

ResearchGate. (n.d.). Nucleophilic ring opening of 2-pyrone. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 2-Pyrone synthesis. Retrieved from [Link]

-

Jakka, K. (2015). Recent Advances in the Synthesis of 2-Pyrones. Molecules, 20(8), 13676–13719. [Link]

-

Jakka, K. (2015). Recent Advances in the Synthesis of 2-Pyrones. MDPI. Retrieved from [Link]

-

Jung, M. E., & Lowe, J. A. (1983). Synthetic Approach to Aklavinone Using 2-Oxo-2H-pyran-5-carboxylate (Coumalate) Intermediates. UCLA - Chemistry and Biochemistry. Retrieved from [Link]

-

Khamitova, A. S., et al. (2022). 5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione: Multicomponent Synthesis, and PASS-Prediction of Biological Activity. Molecules, 27(19), 6299. [Link]

-

PubChem. (n.d.). Methyl 2-oxo-2H-pyran-3-carboxylate. Retrieved from [Link]

-

Al-Ostath, A., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 26(16), 4947. [Link]

-

Taoufik, B., et al. (2020). Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile. RSC Advances, 10(48), 28784–28793. [Link]

-

Khamitova, A. S., et al. (2022). 5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione: Multicomponent Synthesis, and PASS-Prediction of Biological Activity. MDPI. Retrieved from [Link]

-

Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

-

Pałasz, A., & Pasternak, A. (2021). Innovative 2′-O-Imino-2-propanoate-Protecting Group for Effective Solid-Phase Synthesis and 2′-O-Deprotection of RNA Sequences. ACS Omega, 6(11), 7486–7499. [Link]

-

Brimble, M. A., et al. (2013). 4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners in Mitsunobu reactions and oxa-Michael additions. Beilstein Journal of Organic Chemistry, 9, 2197–2204. [Link]

-

Taoufik, B., et al. (2020). Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile. RSC Advances, 10(48), 28784–28793. [Link]

-

Wang, Y., et al. (2010). Asymmetric Diels−Alder Reactions of 2-Pyrones with a Bifunctional Organic Catalyst. Journal of the American Chemical Society, 132(32), 11111–11113. [Link]

-

Ashenhurst, J. (2023). Reaction of epoxides with nucleophiles under basic conditions. Master Organic Chemistry. Retrieved from [Link]

-

Brimble, M. A., et al. (2009). 2-pyrones possessing antimicrobial and cytotoxic activities. Bioorganic & Medicinal Chemistry, 17(3), 1184–1190. [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

-

Chiang, Y., & Kresge, A. J. (2000). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Journal of the American Chemical Society, 122(38), 9257–9262. [Link]

-

Khan Academy. (2012). Ring-opening reactions of epoxides: Strong nucleophiles. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). Ring opening, nucleophilic substitution. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]

-

He, R., et al. (2024). Facile construction of 2-pyrones under carbene catalysis. Organic Chemistry Frontiers, 11(18), 4930-4936. [Link]

-

Hafez, H. N., et al. (2025). Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. RSC Advances, 15(4), 2201-2216. [Link]

-

LibreTexts Chemistry. (2021). 18.5: Decarboxylation of Carboxylic Acids. Retrieved from [Link]

-

Barlin, G. B., & Ben, N. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(26), 4681–4693. [Link]

-

ResearchGate. (n.d.). Structure of 2-pyrone-containing antinociceptive compounds. Retrieved from [Link]

-

Fun, H.-K., et al. (2011). Methyl 2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(1), o145. [Link]

-

Bakulina, O., et al. (2021). Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Chemistry of Heterocyclic Compounds, 57(10), 968–975. [Link]

- Google Patents. (n.d.). Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate.

Sources

- 1. Methyl 2-oxo-2H-pyran-3-carboxylate 98 25991-27-9 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in the Synthesis of 2-Pyrones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 9. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. BJOC - Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles [beilstein-journals.org]

- 13. Protective Groups [organic-chemistry.org]

- 14. pubs.acs.org [pubs.acs.org]

Validation & Comparative

Comparing the reactivity of Methyl vs. Ethyl 2-oxo-2H-pyran-3-carboxylate

[1][2][3][4][5]

Executive Summary

Methyl 2-oxo-2H-pyran-3-carboxylate (Methyl 3-pyrone carboxylate) is the industry-standard "platform" reagent for this scaffold, widely available commercially and characterized by high crystallinity and shelf stability.

Ethyl 2-oxo-2H-pyran-3-carboxylate is a specialized, often synthetically derived alternative. While electronically similar, its primary utility lies in solubility modulation (enhanced lipophilicity) and steric fine-tuning of the C3-ester moiety.

Critical Distinction: Unlike the more common coumalates (5-carboxylates), the 3-carboxylate isomers possess a unique 1,3-dicarbonyl-like motif capable of bidentate chelation with Lewis Acids. This structural feature drives their reactivity profile, making the steric difference between Methyl and Ethyl groups a control lever for catalyst binding affinity.

Molecular Architecture & Physical Properties[2][3]

The choice between methyl and ethyl esters often dictates the workup procedure and solvent compatibility. The methyl ester is a crystalline solid, while the ethyl ester has a lower melting point and higher solubility in non-polar solvents (e.g., hexanes, toluene).

| Property | Methyl 2-oxo-2H-pyran-3-carboxylate | Ethyl 2-oxo-2H-pyran-3-carboxylate |

| CAS Number | 25991-27-9 | Non-Standard / In-Situ |

| Molecular Weight | 154.12 g/mol | 168.15 g/mol |

| Physical State | Yellow/Orange Crystalline Powder | Low-melting solid or Oil (Purity dependent) |

| Melting Point | 70 – 77 °C | < 50 °C (Predicted/Analogous) |

| Boiling Point | 146 – 148 °C (0.75 mmHg) | ~155 °C (0.75 mmHg) (Predicted) |

| Solubility | DCM, MeOH, EtOAc (High) | Toluene, Et2O, Hexanes (Moderate-High) |

| Atom Economy | Higher (Preferred for scale-up) | Lower |

Reactivity Profile: The "Chelation Effect"

The defining feature of the 3-carboxylate isomer (vs. the 5-isomer) is its ability to form a 5-membered chelate ring with Lewis Acids (e.g., Cu(II), Zn(II), Mg(II)). This activation lowers the LUMO energy of the pyrone, accelerating Inverse Electron Demand Diels-Alder (IEDDA) reactions.

Methyl Ester Performance[2][3][5][6][7][8][9][10]

-

Catalyst Binding: The small methyl group minimizes steric clash, allowing tight binding of bulky chiral Lewis Acids (e.g., bis-oxazoline complexes).

-

Reaction Rate: Generally faster in catalyzed reactions due to unhindered coordination.

-

Hydrolysis: More susceptible to background hydrolysis or nucleophilic attack at the ester carbonyl.

Ethyl Ester Performance[2][3][4][5][6][8][10]

-